molecular formula C7H7ClO3S B8520374 4-Chloromethylsulfonylphenol

4-Chloromethylsulfonylphenol

Cat. No. B8520374
M. Wt: 206.65 g/mol
InChI Key: VAWDBQGXASBCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethylsulfonylphenol is a useful research compound. Its molecular formula is C7H7ClO3S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloromethylsulfonylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloromethylsulfonylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloromethylsulfonylphenol

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

4-(chloromethylsulfonyl)phenol

InChI

InChI=1S/C7H7ClO3S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4,9H,5H2

InChI Key

VAWDBQGXASBCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

150 g (about 1.1 moles) of sulfuryl chloride were added dropwise, at 20° to 25° C, to a mixture of 140 g (1 mole) of 4-methylmercaptophenol, 880 g of ethylene chloride, 0.5 ml of concentrated sulfuric acid and 112 g (1.1 moles) of acetic anhydride. The mixture was stirred for a further hour at 40° to 45° C and a vigorous stream of air was then blown through the reaction solution for 10 minutes. After adding 0.5 g of sodium molybdate, 145 g of 50% strength hydrogen peroxide were added dropwise at 50° C. When the reaction had subsided, the batch was stirred for a further hour at 60° to 65° C; the excess peroxide was then destroyed with about 7 ml of 40% strength sodium bisulfite solution. Thereafter, a solution of 160 g (4 moles) of sodium hydroxide in 400 ml of water was added to the reaction mixture, which was kept below 50° C. The reaction of the mixture was then allowed to finish without cooling. The mixture was stirred for a further hour at 55° to 60° C and then cooled to 0° C, and the sodium phenolate which had precipitated was filtered off. It was dissolved in about 500 ml of water and aqueous hydrochloric acid was added until the mixture reacted strongly acid. After crystallization the product was filtered off and 167 g (81% of theory) of 4-chloromethylsulfonylphenol were obtained in the form of a colorless powder of melting point 110° C. ##STR33##
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
880 g
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three

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